![molecular formula C13H15N3O B5758392 N-(2-methoxyphenyl)-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5758392.png)
N-(2-methoxyphenyl)-4,6-dimethyl-2-pyrimidinamine
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Description
N-(2-methoxyphenyl)-4,6-dimethyl-2-pyrimidinamine, also known as Mepyramine, is a histamine H1 receptor antagonist. It is commonly used in scientific research for its ability to block the effects of histamine, a chemical that is released by the body during an allergic reaction. In
Scientific Research Applications
Detection of Zinc Ions
This compound is used in the design of indicators for the detection of Zn 2+ concentrations . These indicators are based on the N-(2-methoxyphenyl)iminodiacetate chelator and are designed for detection of Zn 2+ in the 0-100 μM range with minimal interfering Ca 2+ sensitivity . They are offered in cell-permeant and cell-impermeant forms .
Cell Viability and Proliferation
The compound is used in cell viability and proliferation studies . The cell-permeant FluoZin-2, AM has a Kd for Zn2+/ of 2.0 M and exhibits a fluorescence enhancement upon binding Zn2+/ with excitation/emission maxima of 495/517 nm .
Imaging Cellular Ions
The compound is used to detect and image cellular ions with ion indicators . It is particularly useful in detecting Zn 2+ concentrations that are present in synaptic vesicles and released in response to electrical stimulation or excitotoxic agonists .
Environmental Sampling
The compound can be used in environmental sampling to follow metal ion transport through ion channels .
Leishmanicidal Activity
There is research indicating that a compound similar to N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine, specifically N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, has shown activity against Leishmania mexicana . While not the exact compound, this suggests potential for related compounds in this field.
Pharma & Biopharma Applications
The compound is used in various pharma and biopharma applications, particularly in the development of reagents and kits for cell function assays .
properties
IUPAC Name |
N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9-8-10(2)15-13(14-9)16-11-6-4-5-7-12(11)17-3/h4-8H,1-3H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACRLESGJIHCMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326333 |
Source
|
Record name | N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200425 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
23951-84-0 |
Source
|
Record name | N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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